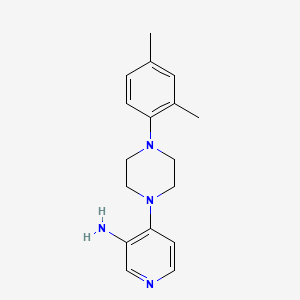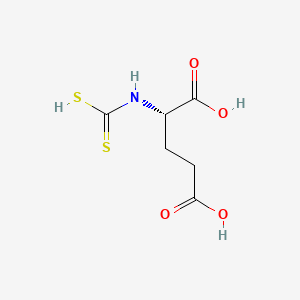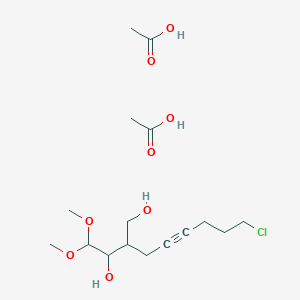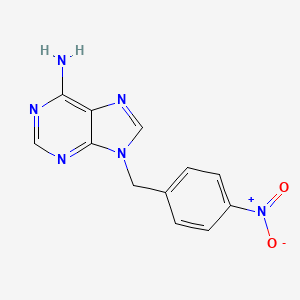
9-(p-Nitrobenzyl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(p-Nitrobenzyl)adenine is a chemical compound that belongs to the class of adenine derivatives It features a nitrobenzyl group attached to the ninth position of the adenine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Nitrobenzyl)adenine typically involves the reaction of adenine with p-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles under appropriate conditions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: p-Nitrobenzaldehyde or p-Nitrobenzoic acid.
Reduction: 9-(p-Aminobenzyl)adenine.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(p-Nitrobenzyl)adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions.
Biology: The compound is used in the study of enzyme-substrate interactions, particularly those involving nitroreductases.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of other biologically active molecules .
Mécanisme D'action
The mechanism of action of 9-(p-Nitrobenzyl)adenine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The adenine moiety can bind to nucleic acid structures, influencing various biological processes. The compound’s effects are mediated through pathways involving adenosine receptors and other purinergic signaling mechanisms .
Comparaison Avec Des Composés Similaires
9-Benzyladenine: Similar structure but lacks the nitro group, leading to different reactivity and applications.
8-Bromo-9-(p-Nitrobenzyl)adenine: Contains an additional bromine atom, which can influence its chemical properties and biological activity.
N6-(2-Nitrobenzyl)-dATP: A nucleotide analog used in DNA sequencing technologies .
Uniqueness: 9-(p-Nitrobenzyl)adenine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential for reduction to an amino group. This feature makes it valuable in various chemical and biological applications, particularly in the design of prodrugs and as a tool in biochemical research.
Propriétés
Numéro CAS |
73215-03-9 |
|---|---|
Formule moléculaire |
C12H10N6O2 |
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
9-[(4-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-1-3-9(4-2-8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15) |
Clé InChI |
RPALJMDJHWZXMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


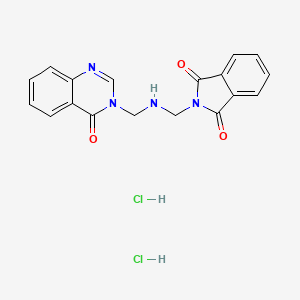
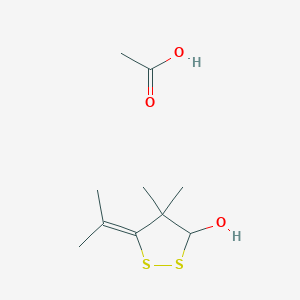
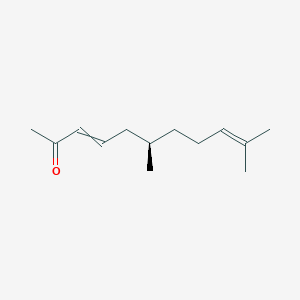
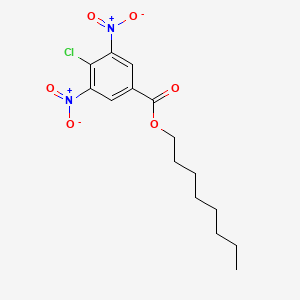
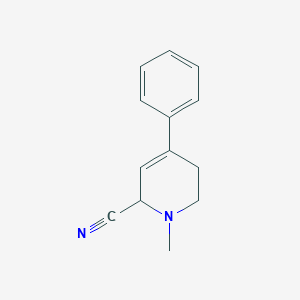
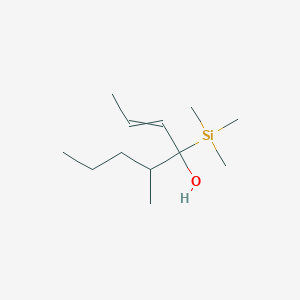
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)


![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
